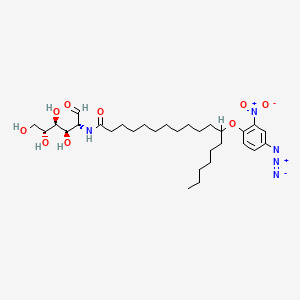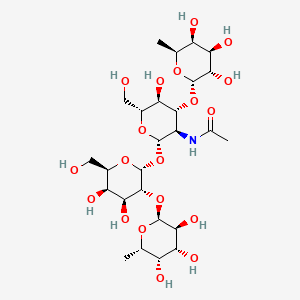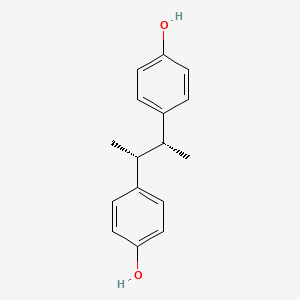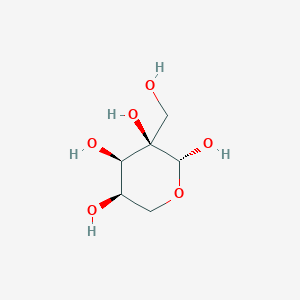
beta-D-Hamamelopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-hamamelose: is a naturally occurring sugar, specifically a hexose, with the molecular formula C6H12O6 . It is a stereoisomer of glucose and is found in various plants. The compound is also known by its IUPAC name, 2-C-(hydroxymethyl)-beta-D-ribopyranose .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions are also possible, but detailed conditions are not specified.
Substitution: Substitution reactions, particularly acylation, are well-documented.
Common Reagents and Conditions:
- Dibutyltin oxide
- 3,4,5-tri-O-acetylgalloyl chloride
- Vinyl benzoate
- Lipozyme TL IM
- tert-butyl methyl ether
Major Products:
- Hamamelitannin
- Benzoylated furanoses
Scientific Research Applications
Chemistry: Beta-D-hamamelose is used in the synthesis of various bioactive compounds, including hamamelitannin, which has significant therapeutic potential .
Biology and Medicine: Hamamelitannin, derived from beta-D-Hamamelopyranose, has been studied for its potential to inhibit quorum sensing in bacteria, thereby increasing the susceptibility of bacterial biofilms to antibiotics .
Industry: The compound’s derivatives are used in the production of tannins, which have applications in the leather and pharmaceutical industries .
Mechanism of Action
The mechanism of action of beta-D-Hamamelopyranose and its derivatives, such as hamamelitannin, involves the inhibition of quorum sensing in bacteria. This inhibition disrupts bacterial communication, making biofilms more susceptible to antibiotics . The molecular targets include the TraP quorum sensing system in bacteria .
Comparison with Similar Compounds
- D-glucose
- D-mannose
- D-galactose
Uniqueness: Beta-D-hamamelose is unique due to its specific stereochemistry and its ability to form bioactive derivatives like hamamelitannin. These derivatives have unique biological activities, such as quorum sensing inhibition, which are not commonly found in other similar hexoses .
Properties
CAS No. |
4983-62-4 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-3-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)4(9)3(8)1-12-5(6)10/h3-5,7-11H,1-2H2/t3-,4-,5-,6-/m1/s1 |
InChI Key |
LPZIZDWZKIXVRZ-KVTDHHQDSA-N |
SMILES |
C1C(C(C(C(O1)O)(CO)O)O)O |
Isomeric SMILES |
C1[C@H]([C@H]([C@@]([C@@H](O1)O)(CO)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)O)(CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



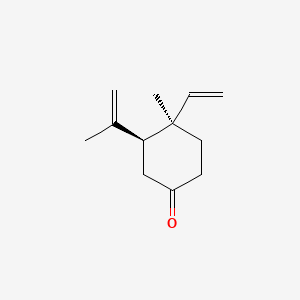
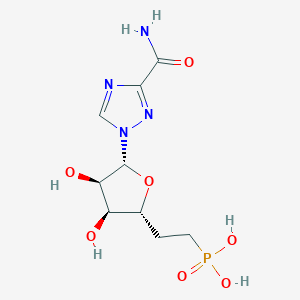

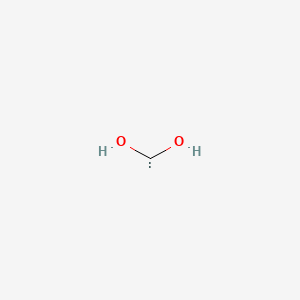
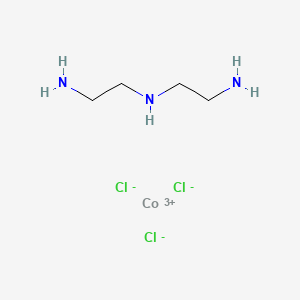
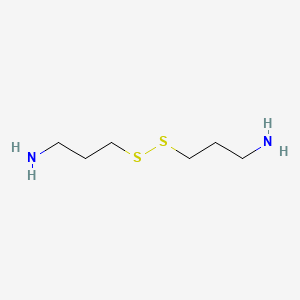



![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-(2-hydroxyethyl)-N-methylphosphonamidic acid](/img/structure/B1208580.png)
